molecular formula C22H18ClFN2O4S B11213592 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11213592
M. Wt: 460.9 g/mol
InChI Key: LKIZTJVATATUDA-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include substituted benzyl halides and benzothiadiazine derivatives. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of nitro groups to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Tin(II) chloride, iron powder.
  • Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide include other benzothiadiazine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C22H18ClFN2O4S

Molecular Weight

460.9 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C22H18ClFN2O4S/c1-30-18-10-6-15(7-11-18)13-26-22(27)25(14-16-8-9-17(24)12-19(16)23)20-4-2-3-5-21(20)31(26,28)29/h2-12H,13-14H2,1H3

InChI Key

LKIZTJVATATUDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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